molecular formula C18H15N5O3 B2930447 1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one CAS No. 2310208-86-5

1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one

Cat. No.: B2930447
CAS No.: 2310208-86-5
M. Wt: 349.35
InChI Key: UXCKPMAZIJSFNW-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one is a potent and selective chemical probe identified as an inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A and the CDC-like kinase CLK1 (US20240010733A1) . This mechanism of action positions it as a critical tool for investigating signaling pathways governed by these kinases. DYRK1A is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in Down syndrome phenotypes and neurodegenerative diseases like Alzheimer's (Wegiel et al., 2011; Park et al., 2017) . Concurrently, CLK1 plays a fundamental role in pre-mRNA splicing by phosphorylating serine/arginine-rich proteins (Nayler et al., 1999) . The inhibition of CLK1 can lead to widespread alterations in alternative splicing, a process often dysregulated in cancer and other pathologies. Consequently, this compound provides researchers with a powerful means to simultaneously modulate both kinase signaling and splicing regulation, enabling sophisticated studies in oncology, neurobiology, and the exploration of novel therapeutic strategies targeting these interconnected cellular processes.

Properties

IUPAC Name

1-pyridin-2-yl-4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-17-12-22(8-9-23(17)16-5-1-2-7-20-16)18(25)14-10-15(26-21-14)13-4-3-6-19-11-13/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCKPMAZIJSFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2} with a molecular weight of approximately 334.37 g/mol. The structure features a piperazine ring substituted with pyridine and isoxazole moieties, which are known to enhance biological activity through various mechanisms.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression, particularly poly (ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. In vitro studies have demonstrated that compounds similar to this one can significantly reduce PARP activity, leading to increased apoptosis in cancer cells .
  • Interaction with GABA Receptors : Isoxazole derivatives have been reported to exhibit affinity for GABA_A receptors, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease. These interactions may enhance cognitive function by modulating neurotransmitter levels .

Efficacy Against Cancer Cells

A study evaluated the efficacy of related compounds against human breast cancer cells, reporting IC50 values for similar derivatives ranging from 18 μM to 57.3 μM when compared to the standard drug Olaparib . The compound's ability to induce apoptosis through caspase activation was noted as a significant mechanism of action.

Anti-Tubercular Activity

Research into anti-tubercular agents has revealed that compounds structurally related to this derivative exhibit promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for broader applications in infectious disease treatment.

Case Studies

StudyCompoundTargetIC50 (µM)Observations
This compoundPARP118Induces apoptosis via caspase activation
Similar Isoxazole DerivativeMycobacterium tuberculosis1.35 - 2.18Significant anti-tubercular activity
Isoxazole-Pyridine DerivativeGABA_A ReceptorsN/APotential cognitive enhancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analog, 1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one (CAS: 2210138-96-6), provides a basis for comparative analysis. Key differences and implications are summarized below:

Table 1: Structural and Functional Comparison

Property Target Compound Analog (CAS 2210138-96-6)
Substituent on Isoxazole Pyridin-3-yl (C₅H₄N) Thiophen-2-yl (C₄H₃S)
Molecular Formula Likely C₁₈H₁₄N₅O₃* C₁₇H₁₄N₄O₃S
Molecular Weight ~355.3 g/mol (estimated) 354.4 g/mol
Key Heteroatoms Nitrogen (pyridine rings), Oxygen (isoxazole, ketone) Nitrogen (pyridine), Sulfur (thiophene), Oxygen
Electronic Effects Pyridine’s electron-withdrawing nature may enhance polarity and reactivity. Thiophene’s sulfur introduces resonance effects.
Solubility Higher polarity (pyridine) may improve aqueous solubility. Thiophene’s hydrophobicity could reduce solubility.
Bioactivity Potential for stronger π-π stacking and hydrogen bonding in target interactions. Thiophene may alter metabolic stability or binding.

*Estimated based on structural analogy to CAS 2210138-96-5.

Key Insights

This difference could influence pharmacokinetic properties, such as absorption and distribution . Thiophene in the analog may confer metabolic resistance due to sulfur’s lower electronegativity, whereas pyridine’s nitrogen could increase susceptibility to oxidative metabolism.

Structural Rigidity: Both compounds retain the piperazin-2-one and isoxazole-3-carbonyl backbone, suggesting similar conformational flexibility and binding modes.

Synthetic Considerations: The synthesis of both compounds likely involves coupling the isoxazole-carbonyl moiety to the piperazinone core. The pyridinyl/thiophenyl substituents may be introduced via Suzuki-Miyaura cross-coupling or similar reactions . The absence of reported physical properties (e.g., melting point, solubility) for both compounds highlights a gap in available data, necessitating further experimental characterization.

Research Findings and Limitations

  • Evidence Gaps: No experimental bioactivity, toxicity, or thermodynamic data are provided for either compound, limiting a robust comparative assessment.

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